Disperse blue 124

Description

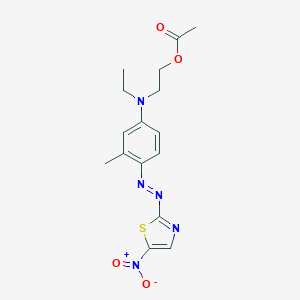

Structure

3D Structure

Properties

IUPAC Name |

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4S/c1-4-20(7-8-25-12(3)22)13-5-6-14(11(2)9-13)18-19-16-17-10-15(26-16)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAJVAFLGGPIPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864562 |

Source

|

| Record name | C.I. Disperse Blue 124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15141-18-1, 61951-51-7 |

Source

|

| Record name | Disperse Blue 124 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15141-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015141181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse blue 124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Disperse Blue 124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-ethyl-4-[(5-nitrothiazol-2-yl)azo]-m-toluidino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Disperse Blue 124?

An In-Depth Technical Guide to the Chemical Properties of Disperse Blue 124

This guide provides a comprehensive technical overview of the chemical properties, analysis, and synthesis of Disperse Blue 124. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of this compound. The information herein is synthesized from established scientific literature and chemical databases to ensure technical accuracy and field-proven insights.

Introduction and Overview

Disperse Blue 124 (DB124) is a monoazo dye characterized by a 5-nitrothiazol-2-yl group linked through a diazenyl bridge to a substituted 4-aminophenyl group.[1] As a member of the disperse dye class, it exhibits low water solubility and is primarily used for dyeing hydrophobic synthetic fibers such as polyester and acetate.[2][3] Its brilliant blue hue has made it a common colorant in the textile industry.[4]

Beyond its application in textiles, Disperse Blue 124 is of significant interest to the scientific community due to its well-documented role as a potent contact allergen and skin sensitizer.[1][5][6] This property has led to its inclusion in standard dermatological patch tests and regulatory scrutiny concerning its presence in consumer goods.[1] Understanding its chemical properties is therefore critical for safety assessment, impurity profiling, and the development of sensitive analytical methods for its detection.

Core Chemical and Physical Properties

The fundamental physicochemical properties of Disperse Blue 124 are summarized in the table below. These data are essential for designing analytical methods, predicting environmental fate, and understanding its behavior in various matrices.

| Property | Value | Source(s) |

| IUPAC Name | 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate | [1] |

| Synonyms | C.I. Disperse Blue 124, Serisol Blue 3RD, C.I. 111938 | [1][3][4] |

| CAS Numbers | 61951-51-7, 15141-18-1 | [1][4][7][8] |

| Molecular Formula | C₁₆H₁₉N₅O₄S | [1][4] |

| Molecular Weight | 377.42 g/mol | [1][4][9] |

| Appearance | Brilliant blue solid | [4] |

| Boiling Point | 545.7 °C (at 760 mmHg) | [10][11] |

| LogP (Octanol/Water) | 4.68770 | [11] |

| Solubility | Low solubility in water.[2] Soluble in solvents such as methanol, acetonitrile, acetone, and toluene.[8][12] |

Synthesis Pathway

The synthesis of Disperse Blue 124 is a classic example of diazo coupling, a cornerstone of azo dye chemistry. The process involves two key steps, as outlined in the diagram below.

Expert Insight: The purity of the final product is highly dependent on the reaction conditions and the purity of the starting materials. Side reactions can lead to the formation of structurally similar impurities, which is a significant concern given that some impurities have been shown to be responsible for allergic reactions in patients diagnosed with a DB124 allergy.[13][14]

Caption: Chemical synthesis pathway for Disperse Blue 124.[4][15]

Analytical Methodologies: Protocols and Rationale

The analysis of Disperse Blue 124, particularly at trace levels in consumer textiles, requires robust and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with photodiode array (PDA) and mass spectrometry (MS) detectors is the gold standard methodology.[16][17][18]

Causality Behind Experimental Choices:

-

Chromatography: A reversed-phase HPLC method using a C18 column is employed due to the non-polar nature of the dye. This setup provides excellent separation from other dyes and matrix components.

-

Detection: The combination of PDA and MS detection provides a self-validating system. The PDA detector offers spectral information across a wide range of wavelengths for initial identification and quantification, while the MS detector provides definitive confirmation based on the compound's specific mass-to-charge ratio (m/z).[16] This dual-detection strategy is critical for distinguishing the target analyte from co-eluting impurities.[16]

Protocol: HPLC-PDA/MS Analysis of Disperse Blue 124 in Textiles

This protocol describes a validated method for the extraction and quantification of DB124 from a textile matrix.

1. Sample Preparation (Extraction):

- Weigh 1.0 g of the textile sample, cut into small pieces.

- Place the sample into a 50 mL conical flask.

- Add 20 mL of methanol.

- Place the flask in an ultrasonic bath at 50°C for 30 minutes to facilitate extraction.[19]

- Allow the solution to cool, then centrifuge at 10,000 rpm for 10 minutes.

- Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. Instrumental Analysis:

- System: ACQUITY UPLC H-Class or similar.[17]

- Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

- Mobile Phase A: Water with 5 mM Ammonium Acetate and 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

- Gradient Program: A typical gradient would start at 95% A, ramping to 5% A over 5-7 minutes, holding for 2 minutes, and then re-equilibrating.

- Flow Rate: 0.5 mL/min.

- Injection Volume: 5 µL.

- Column Temperature: 40°C.

3. Detection:

- PDA Detector: Scan from 210-700 nm. Monitor quantification wavelength at the absorption maximum (λmax).

- MS Detector (ESI+):

- Ionization Mode: Electrospray Positive (ESI+).

- Acquisition: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM).

- Target Ion: Monitor for the protonated molecule [M+H]⁺ at m/z 378.[16]

4. Calibration and Quantification:

- Prepare a stock solution of a certified Disperse Blue 124 reference standard in acetonitrile.[8]

- Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution.

- Inject the standards to generate a calibration curve. The system's linearity must be verified (R² > 0.99).

- Quantify the sample based on the peak area relative to the calibration curve.

Protocol: Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a rapid, cost-effective method for preliminary screening and assessing the purity of DB124, particularly for identifying non-UV active impurities if a visualizing agent is used. It has been effectively used to demonstrate that commercial preparations of the dye often contain impurities.[13][14]

-

Stationary Phase: Silica gel 60 F254 TLC plate.

-

Sample Application: Spot a concentrated solution of the extracted dye and a reference standard onto the plate.

-

Mobile Phase (Eluent): A mixture of toluene and acetone (e.g., 9:1 v/v) is a suitable starting point. The polarity can be adjusted to achieve optimal separation.

-

Development: Place the plate in a sealed chromatography tank saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.

-

Visualization:

-

Examine the dried plate under visible light to see the main blue spot.

-

Observe under UV light (254 nm and 365 nm) to detect UV-active impurities.

-

The main spot for DB124 should have an Rf value consistent with the reference standard. Any additional spots indicate the presence of impurities.[13]

-

Analytical Workflow Visualization

The logical flow for a comprehensive analysis of Disperse Blue 124 from a textile sample is illustrated below. This workflow ensures a systematic approach from sample receipt to final data interpretation, incorporating quality control checks.

Caption: General workflow for the analysis of Disperse Blue 124 in textiles.

Stability, Reactivity, and Safety

-

Chemical Class: As a monoazo compound, the core reactivity of Disperse Blue 124 is centered on the diazenyl (-N=N-) functional group.[1] Under reductive conditions, this bond can cleave to form aromatic amines, which are a class of compounds with known toxicological concerns.[16]

-

Stability: Store the compound in a dark place under an inert atmosphere.[12] Specific data on thermal and photostability are limited in readily available literature but are critical parameters for its application in textiles, which undergo high-temperature dyeing processes and exposure to light.

-

Safety and Hazards: Disperse Blue 124 is classified as a hazardous substance, primarily as a skin irritant and a strong sensitizer known to cause allergic contact dermatitis.[1][5][20] Due to its allergenic potential, its use is restricted in some jurisdictions for textiles that come into direct contact with the skin. All handling should be performed in accordance with the Safety Data Sheet (SDS), using appropriate personal protective equipment (PPE) to avoid skin contact and inhalation.[8]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 84802, Disperse Blue 124. PubChem. [Link]

-

Dormer Laboratories Inc. Disperse Blue 124. Dormer.ca. [Link]

-

World dye variety. Disperse Blue 124. Worlddyevariety.com. [Link]

-

British Society of Cutaneous Allergy (BSCA). Disperse Blue 106/124. BSCA. [Link]

-

Chemsrc. disperse blue 124 | CAS#:61951-51-7. Chemsrc.com. [Link]

-

Twohig, M., O'Leary, M., & Cooper, J. Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Waters Corporation. [Link]

-

Chemotechnique Diagnostics. PATIENT INFORMATION SHEET Disperse Blue 124. Chemotechnique. [Link]

-

LabRulez LCMS. Improving the Speed and Quantitative Performance for the Analysis of Allergenic and Carcinogenic Dyes in Industrial, Cosmetics, and Consumer Products. LabRulez. [Link]

-

Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]

-

Ryberg, K., et al. (2009). Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes. Lund University Research Portal. [Link]

-

ResearchGate. Disperse Blue Dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition | Request PDF. ResearchGate. [Link]

-

ResearchGate. Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes | Request PDF. ResearchGate. [Link]

-

Van der Bend. DC998: Disperse blue 124 Patient Information. Van der Bend. [Link]

-

MDPI. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. MDPI. [Link]

-

Kowalska, J. (2019). Determination Method of Disperse Blue 1 in Workplace Air. ResearchGate. [Link]

Sources

- 1. Disperse Blue 124 | C16H19N5O4S | CID 84802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allergy to Disperse Blue 106/124 | Allergy Advice - BSCA [cutaneousallergy.org]

- 3. vanderbend.nl [vanderbend.nl]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. usbio.net [usbio.net]

- 6. researchgate.net [researchgate.net]

- 7. Disperse Blue 124 | CAS 15141-18-1 | LGC Standards [lgcstandards.com]

- 8. accustandard.com [accustandard.com]

- 9. Disperse Blue 124 | CymitQuimica [cymitquimica.com]

- 10. biosynth.com [biosynth.com]

- 11. disperse blue 124 | CAS#:61951-51-7 | Chemsrc [chemsrc.com]

- 12. Disperse Blue 14 CAS#: 2475-44-7 [m.chemicalbook.com]

- 13. Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes. | Lund University [lunduniversity.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. DISPERSE BLUE 124 | 61951-51-7 [chemicalbook.com]

- 16. lcms.cz [lcms.cz]

- 17. lcms.labrulez.com [lcms.labrulez.com]

- 18. mdpi.com [mdpi.com]

- 19. lcms.cz [lcms.cz]

- 20. szabo-scandic.com [szabo-scandic.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Solvent Yellow 98 (C.I. 111938)

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing process for C.I. Solvent Yellow 98, a fluorescent dye of significant industrial importance. The document details the chemical identity, properties, and applications of this colorant, with a primary focus on its multi-step organic synthesis. Each stage of the manufacturing process, from the selection of raw materials to the final purification of the product, is meticulously described. The underlying chemical principles and the rationale for specific procedural choices are explained to provide a thorough understanding for researchers, scientists, and professionals in drug development and materials science. This guide aims to be a definitive resource, integrating established chemical knowledge with practical manufacturing considerations.

Introduction and Chemical Identity

C.I. Solvent Yellow 98, also identified by the Colour Index number 56238, is a synthetic organic dye valued for its brilliant yellow-orange hue and strong fluorescence.[1] It is commercially known by various names, including Fluorescent Yellow 3G and Hostasol Yellow 3G. Chemically, it is classified as a substituted thioxantheno-isoquinoline-dione derivative.

Table 1: Chemical and Physical Properties of C.I. Solvent Yellow 98

| Property | Value | Source(s) |

| Chemical Name | 2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione | |

| C.I. Name | Solvent Yellow 98 | [1] |

| C.I. Number | 56238 | [1] |

| CAS Numbers | 12671-74-8, 27870-92-4 | [1] |

| Molecular Formula | C₃₆H₄₅NO₂S | [1] |

| Molecular Weight | 555.81 g/mol | [1] |

| Appearance | Yellow-orange powder | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Key Features | Strong fluorescence, good light fastness, and thermal stability | [1] |

The primary applications of Solvent Yellow 98 are in the coloration of various plastics, including polyesters, polystyrene (PS), acrylonitrile butadiene styrene (ABS), and polyamides (PA6). Its excellent solubility in organic matrices and high thermal stability make it particularly suitable for these high-temperature processing applications. Furthermore, its fluorescent properties are leveraged in the manufacturing of fluorescent inks and safety materials.

Overview of the Synthetic Pathway

The manufacturing of C.I. Solvent Yellow 98 is a multi-step process rooted in the principles of aromatic nucleophilic substitution, condensation, diazotization, and intramolecular cyclization. The overall synthesis can be logically divided into three main stages, starting from commercially available precursors.

Sources

An In-Depth Technical Guide to Disperse Blue 124: Structure, Properties, Analysis, and Toxicological Profile

Introduction: Disperse Blue 124 is a synthetic monoazo dye recognized for its efficacy in coloring hydrophobic textiles and its significant role in clinical dermatology.[1][2] As a member of the disperse dye class, its application is predicated on low aqueous solubility and the ability to sublimate, allowing it to penetrate synthetic fibers like polyester and acetate.[2] However, these same physicochemical properties facilitate its migration from finished textiles, establishing it as a prominent contact allergen responsible for textile dye dermatitis.[3][4] This guide provides a comprehensive technical overview of Disperse Blue 124, intended for researchers, chemists, and toxicologists, by detailing its molecular characteristics, synthesis, applications, toxicological significance, and the analytical protocols for its detection.

Chapter 1: Chemical Identity and Molecular Structure

Disperse Blue 124 is chemically defined as 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate.[1] Its structure features a chromophoric azo group (-N=N-) linking a 5-nitrothiazole ring with a substituted aniline derivative, which is characteristic of many disperse dyes designed for brilliant hues.[1][5]

| Identifier | Value | Source(s) |

| Primary CAS Number | 61951-51-7 | [1][5][6][7] |

| Alternate CAS Number | 15141-18-1 | [1][3][8] |

| Molecular Formula | C₁₆H₁₉N₅O₄S | [1][3][5] |

| IUPAC Name | 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate | [1] |

| Molecular Weight | 377.42 g/mol | [1][3][5] |

| Chemical Class | Monoazo Dye; Disperse Dye | [1][5] |

| SMILES | CCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[O-])C | [1][9] |

The molecule's key functional groups are integral to its properties. The nitro group acts as an electron-withdrawing group, influencing the color, while the overall non-ionic nature of the molecule is crucial for its application as a disperse dye.

Chapter 2: Physicochemical Properties

The physical and chemical properties of Disperse Blue 124 dictate its behavior during the dyeing process and its subsequent interaction with skin. Its classification as a disperse dye stems from its very low solubility in water, necessitating its application from a fine aqueous dispersion.

| Property | Value | Source(s) |

| Appearance | Brilliant blue powder | [5] |

| Boiling Point | 545.7 °C at 760 mmHg | [9][10] |

| Density | 1.35 g/cm³ | [10][] |

| Flash Point | 283.8 °C | [9][10] |

| Water Solubility | Low; partly soluble | [2][12] |

Expert Insight: The low molecular weight and non-polar nature of Disperse Blue 124 are by design. These features allow the dye molecules to diffuse from the aqueous phase into the amorphous regions of hydrophobic polyester fibers under high-temperature (thermosol) or high-pressure dyeing conditions. However, this weak physical bonding (van der Waals forces) is also the root of its primary drawback: the dye is not covalently bound and can migrate, or "leach," from the fabric over time, particularly when exposed to sweat and friction. This leaching is the critical first step in the pathway to allergic sensitization.[2][13]

Chapter 3: Synthesis Pathway

The manufacturing of Disperse Blue 124 follows a classic azo dye synthesis route involving two primary stages: diazotization and azo coupling.[5][14]

-

Diazotization: The process begins with the primary aromatic amine, 5-nitrothiazol-2-amine. This precursor is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to convert the amine group into a highly reactive diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, 2-(Ethyl(m-tolyl)amino)ethyl acetate. This electrophilic substitution reaction forms the stable azo bridge, creating the final chromophoric structure of the Disperse Blue 124 molecule.

Chapter 4: Industrial Applications

Disperse Blue 124 is primarily used to impart brilliant blue and other dark shades to synthetic textiles.[15] Its main applications are:

-

Dyeing of Polyester and Acetate Fibers: It is highly effective for these materials, which lack the ionic sites necessary for dyeing with acid or basic dyes.[12][16]

-

Blended Fabrics: It is also used on blends containing polyester or acetate, such as polyester-cotton blends.[17]

-

End-Use Products: The dye is found in a wide array of consumer goods, including sportswear, casual garments, the linings of jackets and pants, stockings, swimwear, and home furnishings like curtains and bedding.[15][16]

Chapter 5: Toxicological Profile and Clinical Significance

While effective as a colorant, Disperse Blue 124 is a well-documented and clinically significant hapten, a small molecule that can elicit an immune response only when attached to a larger carrier protein.[1] It is a leading cause of allergic contact dermatitis (ACD) from textiles.[4][18]

Mechanism of Sensitization: The development of ACD to Disperse Blue 124 is a Type IV delayed-type hypersensitivity reaction. The process begins with the dye leaching from the fabric, a process enhanced by moisture (sweat) and friction.[2][13] The small, lipophilic dye molecule penetrates the stratum corneum of the skin. In the epidermis, it acts as a prohapten, potentially being metabolized into a more reactive species, which then covalently binds to endogenous skin proteins. This hapten-protein complex is recognized as foreign by Langerhans cells (antigen-presenting cells), which migrate to regional lymph nodes to prime naive T-cells. This initial phase is known as sensitization and is asymptomatic.

Upon subsequent re-exposure to the dye, primed memory T-cells recognize the hapten-protein complex, leading to a cascade of inflammatory cytokine release and the recruitment of other immune cells to the site of contact. This results in the clinical manifestations of ACD: erythema, edema, papules, vesicles, and pruritus, typically appearing 24-72 hours after contact.[16]

Due to its high sensitization potential, Disperse Blue 124, often in combination with Disperse Blue 106, is a standard screening allergen in patch test series for diagnosing textile dermatitis.[2][4][18]

Chapter 6: Analytical Protocol for Detection in Textiles

The detection and quantification of Disperse Blue 124 in consumer products are essential for regulatory compliance and safety assessment. The standard methodology relies on solvent extraction followed by chromatographic analysis.[19][20]

Protocol: HPLC-PDA/MS Analysis of Disperse Blue 124 in a Textile Matrix

This protocol is a self-validating system designed for the unambiguous identification and quantification of the analyte. The use of both PDA and MS detection provides orthogonal data, enhancing confidence in the results; PDA confirms the chromophore via its UV-Vis spectrum, while MS confirms the molecular weight and fragmentation pattern.[21]

1. Materials and Reagents:

-

Disperse Blue 124 analytical standard (CAS 61951-51-7)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Textile sample (e.g., 100% polyester fabric)

-

Syringe filters (0.22 µm PTFE)

2. Sample Preparation and Extraction:

-

Rationale: The goal is to efficiently extract the non-covalently bound dye from the polymer matrix into a solvent suitable for injection. Methanol is an effective solvent for this purpose. Sonication provides the energy to facilitate the diffusion of the dye out of the fibers.

-

Procedure:

-

Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces (~5x5 mm).

-

Place the sample into a 50 mL conical flask.

-

Add 20 mL of methanol to the flask.

-

Place the flask in an ultrasonic bath and sonicate at 50 °C for 30 minutes.[19]

-

Allow the extract to cool, then centrifuge at 10,000 rpm for 10 minutes to pellet any fibrous material.[19]

-

Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

3. Instrumental Analysis:

-

Rationale: Reversed-phase HPLC is ideal for separating moderately polar analytes like Disperse Blue 124. A C18 column provides the necessary hydrophobic interaction. Gradient elution is used to ensure good peak shape and resolution from matrix components.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a Photodiode Array (PDA) detector and coupled to a Mass Spectrometer (MS), such as a triple quadrupole or Q-Tof.[20][21]

-

HPLC Conditions:

-

Column: C18, 100 x 2.1 mm, 1.7 µm particle size (or similar)

-

Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

4. Detection and Quantification:

-

PDA Detection:

-

Monitor the full spectrum from 200-700 nm.

-

Extract the chromatogram at the absorbance maximum for Disperse Blue 124 (~615 nm).[22]

-

Trustworthiness Check: The acquired UV-Vis spectrum of the peak should match that of the analytical standard.

-

-

Mass Spectrometry (MS) Detection:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Analysis Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ (m/z 378.1) or Multiple Reaction Monitoring (MRM) for enhanced selectivity if a fragment ion is known.

-

Trustworthiness Check: The detected mass-to-charge ratio must correspond to the theoretical mass of the analyte within a narrow mass tolerance (e.g., ±5 ppm for high-resolution MS).

-

-

Quantification:

-

Prepare a series of calibration standards of Disperse Blue 124 in methanol (e.g., 10, 50, 100, 500, 1000 ng/mL).

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Quantify the amount of Disperse Blue 124 in the sample extract by interpolating its peak area on the calibration curve. The result is typically reported in mg of dye per kg of textile (mg/kg).

-

Conclusion

Disperse Blue 124 exemplifies the complex profile of a modern industrial chemical. It is a highly effective and economically important dye that provides vibrant, durable color to synthetic fabrics. Simultaneously, its chemical nature makes it a significant sensitizer, posing a well-established risk for allergic contact dermatitis. A thorough understanding of its structure, synthesis, and physicochemical properties is therefore critical not only for its application in the textile industry but also for toxicological risk assessment, clinical diagnosis, and the development of safer alternatives in the future. The analytical methods detailed herein provide a robust framework for monitoring its presence in consumer goods, ensuring both product quality and public safety.

References

-

Dormer Laboratories Inc. (n.d.). Disperse Blue 124. Retrieved from [Link]

-

World dye variety. (2012, March 27). Disperse Blue 124. Retrieved from [Link]

- Pratt, M., & Taraska, V. (2000). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. American Journal of Contact Dermatitis, 11(1), 30-41.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84802, Disperse Blue 124. Retrieved from [Link]

- Pratt, M. D., Belsito, D. V., DeLeo, V. A., Fowler, J. F., Jr, Fransway, A. F., Maibach, H. I., Marks, J. G., Jr, Mathias, C. G., Rietschel, R. L., Sasseville, D., Sherertz, E. F., Storrs, F. J., & Taylor, J. S. (2000). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition.

-

British Society of Cutaneous Allergy (BSCA). (n.d.). Disperse Blue 106/124. Retrieved from [Link]

-

Van der Bend. (n.d.). DC998: Disperse blue 124 Patient Information. Retrieved from [Link]

-

Chemsrc. (n.d.). disperse blue 124(CAS#:61951-51-7). Retrieved from [Link]

-

DermNet NZ. (n.d.). Textile dye allergy. Retrieved from [Link]

- Corradi, A., et al. (2023). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. Life, 15(11), 1711.

-

Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET Disperse Blue 124. Retrieved from [Link]

-

Chemotechnique Diagnostics. (n.d.). Disperse Blue mix 106 / 124. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Disperse blue 1. Retrieved from [Link]

-

Shimadzu. (2014). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. Retrieved from [Link]

- Corradi, A., Zuzzi, S., Piaserico, S., & Belloni Fortina, A. (2023). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. Life (Basel, Switzerland), 13(11), 2194.

- Wójcik, A., & Zatorski, W. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. Molecules, 24(4), 685.

- Caliskaner, Z., et al. (2012). A case of textile dermatitis due to disperse blue on the surgical wound. Human & experimental toxicology, 31(8), 842-4.

- Kowalska, J. (2019). Determination Method of Disperse Blue 1 in Workplace Air. Eurasian Journal of Analytical Chemistry, 14(3), 55-60.

-

Waters Corporation. (n.d.). Consumer Products Testing Application Notebook. Retrieved from [Link]

Sources

- 1. Disperse Blue 124 | C16H19N5O4S | CID 84802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dermnetnz.org [dermnetnz.org]

- 3. usbio.net [usbio.net]

- 4. researchgate.net [researchgate.net]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. accustandard.com [accustandard.com]

- 7. dormer.com [dormer.com]

- 8. Disperse Blue 124 | CAS 15141-18-1 | LGC Standards [lgcstandards.com]

- 9. biosynth.com [biosynth.com]

- 10. disperse blue 124 | CAS#:61951-51-7 | Chemsrc [chemsrc.com]

- 12. Allergy to Disperse Blue 106/124 | Allergy Advice - BSCA [cutaneousallergy.org]

- 13. mdpi.com [mdpi.com]

- 14. DISPERSE BLUE 124 | 61951-51-7 [chemicalbook.com]

- 15. fnatchem.com [fnatchem.com]

- 16. vanderbend.nl [vanderbend.nl]

- 17. chemotechnique.se [chemotechnique.se]

- 18. Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lcms.cz [lcms.cz]

- 20. mdpi.com [mdpi.com]

- 21. lcms.cz [lcms.cz]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Disperse Blue 124: Nomenclature, Properties, and Clinical Relevance

Abstract

Disperse Blue 124 (DB 124) is a monoazo dye of significant industrial and clinical importance. Primarily used for coloring synthetic textiles, its physicochemical properties allow for effective dyeing of hydrophobic fibers like polyester and acetate. However, DB 124 is also recognized as a potent contact allergen, making it a key subject of study for toxicologists, dermatologists, and material scientists. This guide provides a comprehensive overview of the nomenclature, chemical identity, physicochemical properties, and clinical relevance of Disperse Blue 124. It details the various synonyms and identifiers crucial for accurate material sourcing and regulatory compliance. Furthermore, it presents a validated experimental protocol for patch testing, an essential diagnostic tool for identifying allergic contact dermatitis caused by this dye. This document serves as a critical resource for researchers, clinicians, and professionals in drug and product development who encounter this compound.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, designed for application on hydrophobic fibers from aqueous dispersions.[1] Disperse Blue 124 belongs to the single azo class of dyes and is particularly effective for achieving deep, brilliant blue and other dark shades (brown, black, purple) on synthetic fabrics such as polyester, acetate, and nylon.[2][3][4] Its utility stems from its ability to migrate from the dye bath and penetrate the fiber structure under high-temperature or carrier-mediated conditions.

Despite its efficacy as a colorant, the very properties that make DB 124 an effective dye also contribute to its primary toxicological concern: its potential to leach from finished textiles. Factors like perspiration, friction, and laundering can facilitate the transfer of unbound dye molecules from the fabric to the skin.[5] This migration can lead to sensitization and the elicitation of allergic contact dermatitis (ACD) in susceptible individuals.[6][7] Recognized as a significant textile allergen, DB 124, along with its counterpart Disperse Blue 106, was named "Contact Allergen of the Year" in 2000 by the American Contact Dermatitis Society.[1][5]

Understanding the complete profile of this compound—from its various names in commerce and research to its clinical effects and testing methodologies—is therefore essential for ensuring consumer safety, accurate diagnosis of textile dermatitis, and the development of safer alternative materials.

Nomenclature and Chemical Identity

Accurate identification of a chemical compound is foundational to research and safety. Disperse Blue 124 is known by numerous names and codes across different databases, suppliers, and regulatory bodies. A critical issue noted in research is that commercial preparations of DB 124 can be impure, containing isomers or related compounds that may also contribute to allergenicity.[8][9]

IUPAC Name: 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate[10]

Chemical Structure Class: Monoazo Compound[2][7][10]

The following tables summarize the key identifiers and synonyms for Disperse Blue 124.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Registry Number | 61951-51-7 | [2][7][10][11][12] |

| Alternative CAS RN | 15141-18-1 | [6][10][13][14] |

| C.I. Name | C.I. Disperse Blue 124 | [2][3][10][14] |

| C.I. Number | 111938 | [2][3] |

| EINECS Number | 239-203-6 | [10][14] |

| MeSH Entry Term | Disperse Blue 124 | [10][14] |

Table 2: Synonyms and Select Trade Names

| Synonym / Name | Source(s) |

| 2-(N-Ethyl-4-((5-nitrothiazol-2-yl)azo)-m-toluidino)ethyl acetate | [10] |

| Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-, 1-acetate | [3][10][14] |

| Serisol 2RD | [10] |

| Serisol 3RD | [2][3] |

| Hisperse Blue C-3R | [2] |

Physicochemical Properties

The physical and chemical characteristics of DB 124 govern its application as a dye and its behavior as an allergen. Its low water solubility is key to its "disperse" nature, while its molecular structure is responsible for its color and allergenic potential.

Table 3: Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₉N₅O₄S | [2][6][7][10] |

| Molecular Weight | 377.42 g/mol | [2][6][7][10] |

| Physical State | Powder / Paste | [5] |

| Color | Brilliant Blue | [2] |

| Boiling Point | 545.7 °C | [11][14] |

| Flash Point | 283.8 °C | [11][14] |

| Density | 1.35 g/cm³ | [11][14] |

| XLogP3 | 4.7 | [14] |

Toxicology and Clinical Relevance: Allergic Contact Dermatitis

Disperse Blue 124 is a well-documented hapten, a small molecule that can elicit an immune response only when bound to a larger carrier protein, such as those found in the skin.[7][10] The resulting Type IV hypersensitivity reaction manifests as allergic contact dermatitis (ACD).

Mechanism of Action:

-

Penetration: Unbound dye leaches from the textile and penetrates the stratum corneum.

-

Haptenation: The electrophilic DB 124 molecule covalently binds to endogenous skin proteins.

-

Sensitization Phase: Antigen-presenting cells (Langerhans cells) process the hapten-protein complex and migrate to regional lymph nodes to prime naive T-cells.

-

Elicitation Phase: Upon re-exposure, primed T-cells recognize the hapten-protein complex, leading to a cascade of inflammation that results in the clinical signs of dermatitis: erythema (redness), edema (swelling), pruritus (itching), and vesiculation (blistering).[3]

Symptoms typically appear 24-72 hours after contact and are localized to areas of direct, and often occlusive, contact with dyed textiles, such as the trunk, axillae, and waistband area.[3][15] Sensitization prevalence has been shown to vary geographically and over time, with some studies showing a decline, potentially due to regulatory changes and reformulation of dyes in certain markets.[15][16]

Experimental Protocol: Patch Testing for DB 124 Allergy

Patch testing is the gold standard for diagnosing ACD. The procedure involves the controlled application of suspected allergens to the skin to reproduce a localized allergic reaction. The following protocol is a self-validating system grounded in established clinical practice.

Causality and Rationale: The choice of 1.0% concentration in petrolatum (pet.) is a balance between ensuring sufficient allergen delivery to elicit a reaction in sensitized individuals and avoiding irritant reactions in non-allergic individuals.[15][16] Petrolatum serves as an inert vehicle. Finn Chambers® on Scanpor® tape provide a standardized method of occlusion to enhance penetration.[15][16] Readings at 48 and 72/96 hours are critical, as Type IV reactions are delayed and may peak at different times.

Step-by-Step Methodology

-

Allergen Preparation:

-

Patient Preparation:

-

Select an area of healthy, non-hairy skin, typically the upper back.

-

Ensure the skin is clean and free of any topical medications for at least 3 days prior.

-

The patient should avoid systemic corticosteroids or immunosuppressants, as they can mask a positive reaction.

-

-

Patch Application:

-

Apply a small amount of the DB 124 1.0% pet. preparation onto a standard Finn Chamber® (8 mm aluminum patch).[8]

-

Affix the chamber securely to the patient's back using hypoallergenic adhesive tape (e.g., Scanpor®).

-

Include a negative control (petrolatum vehicle alone) and potentially other relevant allergens from a standard or textile series.

-

-

Incubation:

-

Reading and Interpretation:

-

First Reading (D2): After 48 hours, remove the patches. Allow the skin to rest for 30-60 minutes to let any pressure-related erythema subside. Read the results according to the International Contact Dermatitis Research Group (ICDRG) scale.

-

Second Reading (D3/D4): A second reading is mandatory at 72 or 96 hours to capture late-developing reactions.

-

ICDRG Scoring:

-

- : Negative reaction

-

?+ : Doubtful reaction (faint erythema)

-

+ : Weak positive (erythema, infiltration, possibly papules)

-

++ : Strong positive (erythema, infiltration, papules, vesicles)

-

+++ : Extreme positive (intense erythema, infiltration, coalescing vesicles, bullae)

-

IR : Irritant reaction (sharp borders, glazed or necrotic appearance)

-

-

Visualization of Diagnostic Workflow

The following diagram illustrates the logical workflow for investigating a suspected case of textile dye allergy, culminating in a diagnosis.

Caption: Logical workflow for the diagnosis of Disperse Blue 124 allergy.

Regulatory Status and Exposure

The use of certain disperse dyes, including those identified as potent sensitizers, is regulated in various jurisdictions. For instance, the EU Ecolabel criteria for textile products list several disperse dyes, including Disperse Blue 124, as substances whose use is restricted in certified products.[17][18] These regulations aim to minimize consumer exposure to known allergens.

Primary sources of exposure include:

-

Dark-colored synthetic clothing (blue, black, brown, green, purple).[3][4]

-

Linings of garments, which are often made of 100% polyester or acetate.[19][20]

Management for sensitized individuals relies on strict avoidance of materials dyed with DB 124. This often involves choosing light-colored garments or those made from natural fibers like cotton, silk, or wool, which are typically colored with different classes of dyes.[3][4]

Conclusion

Disperse Blue 124 is a compound with a dual identity: a valuable industrial colorant and a clinically significant allergen. For professionals in research, drug development, and clinical practice, a thorough understanding of its nomenclature is paramount for avoiding ambiguity in studies and reports. Its role as a common cause of textile dermatitis necessitates robust diagnostic protocols, with patch testing remaining the definitive method for confirmation. Continued research into the prevalence of DB 124 sensitization, cross-reactivity with other dyes, and the development of hypoallergenic alternatives is essential for improving consumer safety and product quality.

References

-

World Dye Variety. (2012, March 27). Disperse Blue 124. Retrieved from [Link]

-

Corazza, M., et al. (2023). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Disperse Blue 124. PubChem Compound Database. Retrieved from [Link]

-

Van der Bend. (n.d.). DC998: Disperse blue 124 Patient Information. Retrieved from [Link]

-

Pratt, M., & Taraska, V. (2000). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. American Journal of Contact Dermatitis, 11(1), 30-41. Retrieved from [Link]

-

DermNet NZ. (n.d.). Textile dye allergy. Retrieved from [Link]

-

British Society of Cutaneous Allergy (BSCA). (2016). Disperse Blue 106/124. Retrieved from [Link]

-

Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET Disperse Blue 124. Retrieved from [Link]

-

Chemsrc. (n.d.). disperse blue 124 | CAS#:61951-51-7. Retrieved from [Link]

-

Dormer Laboratories Inc. (n.d.). Disperse Blue 124. Retrieved from [Link]

-

Ryberg, K., et al. (2009). Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes. Contact Dermatitis, 60(5), 270-8. Retrieved from [Link]

-

Huidziekten.nl. (n.d.). Disperse Blue 124. Retrieved from [Link]

-

Wikipedia. (n.d.). Disperse blue dye. Retrieved from [Link]

-

Lund University. (2009). Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes. Retrieved from [Link]

-

Ryberg, K., et al. (2011). Patch Testing with a Textile Dye Mix in a Baseline Series in Two Countries. Acta Dermato-Venereologica, 91(4), 422-427. Retrieved from [Link]

-

Chemotechnique Diagnostics. (n.d.). Disperse Blue mix 106 / 124. Retrieved from [Link]

-

EU Ecolabel. (n.d.). Annex 3.1 EU Ecolabel Restricted Substance List (RSL). Retrieved from [Link]

-

European Commission. (2012). Revision of European Ecolabel Criteria for Textile products. Retrieved from [Link]

-

ResearchGate. (2000). Disperse Blue Dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. Retrieved from [Link]

-

National Institutes of Health. (2023). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. Retrieved from [Link]

Sources

- 1. Disperse blue dye - Wikipedia [en.wikipedia.org]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. vanderbend.nl [vanderbend.nl]

- 4. Allergy to Disperse Blue 106/124 | Allergy Advice - BSCA [cutaneousallergy.org]

- 5. dermnetnz.org [dermnetnz.org]

- 6. usbio.net [usbio.net]

- 7. DISPERSE BLUE 124 CAS#: 61951-51-7 [m.chemicalbook.com]

- 8. ovid.com [ovid.com]

- 9. Patch testing of patients allergic to Disperse Blue 106 and Disperse Blue 124 with thin-layer chromatograms and purified dyes. | Lund University [lunduniversity.lu.se]

- 10. Disperse Blue 124 | C16H19N5O4S | CID 84802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. disperse blue 124 | CAS#:61951-51-7 | Chemsrc [chemsrc.com]

- 12. dormer.com [dormer.com]

- 13. Disperse Blue 124 | CAS 15141-18-1 | LGC Standards [lgcstandards.com]

- 14. echemi.com [echemi.com]

- 15. mdpi.com [mdpi.com]

- 16. Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role - PMC [pmc.ncbi.nlm.nih.gov]

- 17. susproc.jrc.ec.europa.eu [susproc.jrc.ec.europa.eu]

- 18. susproc.jrc.ec.europa.eu [susproc.jrc.ec.europa.eu]

- 19. Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemotechnique.se [chemotechnique.se]

The Solubility Profile of Disperse Blue 124: A Technical Guide for Researchers and Formulation Scientists

Abstract

Disperse Blue 124 (C.I. 111938) is a monoazo dye of significant interest in the textile industry and in allergy research due to its sensitizing potential. A thorough understanding of its solubility in various solvents is critical for a range of applications, including dye bath formulation, analytical method development, and toxicological studies. This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Blue 124. It consolidates available solubility data, delves into the theoretical principles governing its dissolution, presents a detailed, field-proven experimental protocol for solubility determination, and discusses the key factors influencing its solubility. This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development and textile science who work with this compound.

Introduction to Disperse Blue 124

Disperse Blue 124, with the chemical formula C₁₆H₁₉N₅O₄S and a molecular weight of 377.42 g/mol , is classified as a disperse dye.[1] Its chemical name is 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate.[2][3] As a member of the disperse class, it is characterized by its very low solubility in water and its nonionic nature, making it suitable for dyeing hydrophobic fibers like polyester and acetate from an aqueous dispersion.[4]

The molecule's structure, featuring a nitrothiazolyl azo group linked to an N-substituted aminophenyl group, is responsible for its color and its physicochemical properties.[1] Disperse Blue 124 is also recognized as a significant contact allergen, frequently included in patch testing series for textile dye allergies.[5][6] This dual role as both a widely used colorant and a notable sensitizer underscores the importance of understanding its behavior in different chemical environments, with solubility being a primary determinant.

Table 1: Physicochemical Properties of Disperse Blue 124

| Property | Value | Source(s) |

| Chemical Name | 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate | [2][3] |

| CAS Number | 61951-51-7 | [1][7][8] |

| Molecular Formula | C₁₆H₁₉N₅O₄S | [1][9] |

| Molecular Weight | 377.42 g/mol | [1][9] |

| Class | Monoazo Disperse Dye | [1] |

Fundamentals of Solubility for Disperse Dyes

The solubility of a compound is its ability to form a homogeneous mixture (a solution) with a solvent. For disperse dyes like Disperse Blue 124, solubility is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

-

Polarity and Molecular Interactions: Disperse Blue 124 is a relatively nonpolar molecule due to its large organic structure, although it possesses polar functional groups (nitro, ester, azo). Its solubility is therefore favored in solvents with similar, moderate to low polarity. The dissolution process involves overcoming the intermolecular forces within the solid dye crystal (solute-solute interactions) and the forces between solvent molecules (solvent-solvent interactions) to establish new solute-solvent interactions.

-

Hydrogen Bonding: The presence of nitrogen and oxygen atoms in Disperse Blue 124 allows for potential hydrogen bonding with protic solvents (e.g., alcohols). However, its overall structure limits extensive hydrogen bonding, contributing to its poor water solubility.

-

Thermodynamics of Dissolution: Dissolution is an equilibrium process. A saturated solution exists when the rate of dissolution of the solid dye equals the rate of its precipitation. This equilibrium is influenced by temperature and pressure. For most solid solutes, solubility increases with temperature, as the process is often endothermic.

Solubility Profile of Disperse Blue 124

Quantitative solubility data for Disperse Blue 124 in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from analogous compounds provide a strong basis for understanding its solubility behavior. The dye is known to be practically insoluble in water, a defining characteristic of disperse dyes.[4][6]

Table 2: Solubility of Disperse Blue 124 in Various Solvents

| Solvent | Solvent Class | Polarity (Index) | Solubility | Notes |

| Water | Protic, Inorganic | High (10.2) | Insoluble | Generally cited as insoluble or having very low solubility.[4][6] |

| Acetonitrile | Aprotic, Polar | Moderate (5.8) | Soluble | Used as a solvent for commercial reference standards (e.g., 100 µg/mL).[2][8][10] |

| Acetone | Ketone | Moderate (5.1) | Soluble | Qualitative data for similar disperse dyes (e.g., Disperse Blue 1) indicates solubility.[11] |

| Ethanol | Protic, Polar | Moderate (4.3) | Soluble | Qualitative data for similar disperse dyes (e.g., Disperse Blue 1) indicates solubility (2 mg/mL).[11] |

| Toluene | Aromatic Hydrocarbon | Nonpolar (2.4) | Slightly Soluble | Expected to have some solubility due to nonpolar character. |

| Benzene | Aromatic Hydrocarbon | Nonpolar (2.7) | Slightly Soluble | Qualitative data for similar disperse dyes (e.g., Disperse Blue 1) indicates slight solubility.[11] |

| n-Hexane | Aliphatic Hydrocarbon | Nonpolar (0.1) | Sparingly Soluble / Insoluble | Very low polarity makes it a poor solvent for this dye. |

Discussion of Solubility Data:

The available information aligns with theoretical principles. Disperse Blue 124 exhibits solubility in moderately polar organic solvents like acetonitrile, acetone, and ethanol. The presence of both polar functional groups and a large nonpolar scaffold allows for effective solute-solvent interactions in these media. Its solubility in highly nonpolar solvents like hexane is expected to be poor, while aromatic solvents like toluene and benzene likely offer intermediate solubility. The fact that a reference standard is supplied in acetonitrile at 100 µg/mL (or 0.1 g/L) provides a quantitative benchmark, suggesting its solubility is at least this value in that specific solvent.[2][8][10]

Experimental Determination of Solubility

For researchers requiring precise solubility data in a specific solvent system, experimental determination is necessary. The Shake-Flask Method , as described in OECD Test Guideline 105 and ASTM E1148, is a robust and widely accepted technique for determining the solubility of substances. While these guidelines focus on aqueous solubility, the methodology is directly adaptable to organic solvents.

Principle of the Shake-Flask Method

An excess amount of the solid solute (Disperse Blue 124) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Detailed Step-by-Step Protocol

-

Preparation:

-

Ensure the Disperse Blue 124 sample is of high purity.

-

Use analytical grade or higher purity solvents.

-

Select appropriate flasks with airtight seals (e.g., screw-cap Erlenmeyer flasks or vials) to prevent solvent evaporation.

-

-

Addition of Solute and Solvent:

-

Add an amount of Disperse Blue 124 to the flask that is clearly in excess of its estimated solubility. This ensures that a saturated solution will be formed.

-

Accurately pipette a known volume of the solvent into the flask.

-

-

Equilibration:

-

Seal the flasks securely.

-

Place the flasks in a constant-temperature shaker bath or incubator set to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the flasks for a predetermined time to reach equilibrium. Causality Insight: The time required for equilibration is critical and must be determined empirically. It can range from 24 to 72 hours or longer. To verify equilibrium, samples should be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the flasks to stand at the constant temperature for at least 24 hours to allow undissolved solids to settle.

-

To ensure complete removal of suspended particles, centrifuge the samples at a high speed in a temperature-controlled centrifuge. Trustworthiness Check: This step is crucial to prevent undissolved microcrystals from being carried over into the analytical sample, which would lead to an overestimation of solubility.

-

-

Sample Analysis (HPLC Method):

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into an HPLC vial.

-

Dilute the sample accurately with the mobile phase if the concentration is expected to be above the linear range of the calibration curve.

-

Analyze the sample by a validated HPLC-UV method. A C18 reversed-phase column with a mobile phase of acetonitrile and water is typically suitable for disperse dyes.[5]

-

Quantify the concentration against a multi-point calibration curve prepared from a stock solution of Disperse Blue 124 of known concentration.

-

-

Calculation:

-

Calculate the solubility (S) in g/L or mg/mL using the measured concentration and accounting for any dilution factors.

-

The experiment should be performed in triplicate to ensure reproducibility and statistical validity.

-

Factors Influencing Solubility

-

Temperature: For most disperse dyes, the dissolution process is endothermic, meaning solubility increases with increasing temperature. This is a critical factor in textile dyeing, where elevated temperatures are used to increase the concentration of dissolved dye in the dyebath, thereby promoting diffusion into the fiber.

-

Solvent Properties: As detailed in Section 3, the polarity, hydrogen bonding capability, and molecular size of the solvent molecules are the primary determinants of solubility. A solvent that can effectively interact with the dye molecule will be a better solvent.

-

Purity of the Dye: The presence of impurities in the dye sample can affect its measured solubility. Impurities may either increase or decrease the apparent solubility depending on their nature and interaction with the primary dye and solvent.

-

pH of the Medium: For aqueous systems, pH can be a factor if the dye molecule has ionizable groups. As a nonionic disperse dye, Disperse Blue 124's solubility is generally considered to be less dependent on pH compared to acid or basic dyes.

Conclusion

References

-

PubChem. (n.d.). Disperse Blue 124. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Disperse Blue 1. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Clark, M. (Ed.). (2016). Handbook of Textile and Industrial Dyeing. Woodhead Publishing.

-

British Society of Cutaneous Allergy. (n.d.). Disperse Blue 106/124. Retrieved January 14, 2026, from [Link]

-

World Dye Variety. (2012, March 27). Disperse Blue 124. Retrieved January 14, 2026, from [Link]

-

Dormer Laboratories Inc. (n.d.). Disperse Blue 124. Retrieved January 14, 2026, from [Link]

- Aspland, J. R. (n.d.).

- Tiger of Sweden. (2019, June). PART 1.4 Restricted Substance List.

-

PubChem. (n.d.). N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Chemotechnique Diagnostics. (n.d.). Disperse Blue mix 106 / 124. Retrieved January 14, 2026, from [Link]

- Danish Environmental Protection Agency. (n.d.). Survey, emission and health assessment of chemical substances in baby products.

-

ResearchGate. (n.d.). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved January 14, 2026, from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Disperse Blue 124 | C16H19N5O4S | CID 84802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[N-ethyl-4-[(5-nitrothiazol-2-yl)azo]-m-toluidino]ethyl acetate | 15141-18-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Allergy to Disperse Blue 106/124 | Allergy Advice - BSCA [cutaneousallergy.org]

- 7. dormer.com [dormer.com]

- 8. accustandard.com [accustandard.com]

- 9. usbio.net [usbio.net]

- 10. Disperse Blue 124 100 µg/mL in Acetonitrile | CymitQuimica [cymitquimica.com]

- 11. Disperse Blue 1 | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Disperse Blue 124: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 is a monoazo dye recognized for its use in the textile industry for dyeing polyester and acetate fibers, imparting a brilliant blue hue.[1][2] Chemically identified as 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate, its molecular formula is C₁₆H₁₉N₅O₄S, with a molecular weight of 377.42 g/mol .[3] Beyond its application in textiles, Disperse Blue 124 is also noted as a contact allergen, prompting significant research into its detection and immunological effects.[4][5] A thorough understanding of its spectroscopic properties is paramount for its identification, quantification, and the study of its interactions in various matrices. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of Disperse Blue 124, offering valuable insights for researchers and professionals in related fields.

Chemical Structure and Properties

The chemical structure of Disperse Blue 124 is characterized by a substituted aniline group linked to a 5-nitrothiazole moiety via an azo bridge (-N=N-).

Table 1: Chemical and Physical Properties of Disperse Blue 124

| Property | Value | Reference |

| IUPAC Name | 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate | [3] |

| Synonyms | C.I. Disperse Blue 124, Serisol 3RD | [6] |

| CAS Number | 61951-51-7 | [2] |

| Molecular Formula | C₁₆H₁₉N₅O₄S | [3] |

| Molecular Weight | 377.42 g/mol | [3] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a dye is fundamental to understanding its color and electronic properties. The absorption of light in the visible region is responsible for the perceived color of the compound. For Disperse Blue 124, the extended π-conjugated system, encompassing the thiazole ring, the azo bridge, and the substituted benzene ring, is the chromophore responsible for its characteristic blue color.

Interpretation of the UV-Vis Spectrum

The principal absorption band in the visible region arises from a π → π* electronic transition within the conjugated system. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents and the solvent environment. The nitro group (-NO₂) on the thiazole ring acts as a strong electron-withdrawing group, while the substituted amino group on the phenyl ring is an electron-donating group. This "push-pull" electronic configuration leads to a significant bathochromic (red) shift of the λmax, extending the absorption into the blue-green region of the spectrum and resulting in the observed brilliant blue color.

Experimental Protocol for UV-Vis Analysis

A standardized protocol for obtaining the UV-Vis spectrum of Disperse Blue 124 is as follows:

-

Sample Preparation: A stock solution of Disperse Blue 124 is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile). A series of dilutions are then made to obtain a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Measurement: The spectrophotometer is first blanked with the pure solvent. The cuvette is then rinsed and filled with the sample solution. The absorbance spectrum is recorded over a wavelength range of approximately 300 to 800 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Disperse Blue 124 would exhibit characteristic absorption bands corresponding to the vibrations of its various structural components.

Interpretation of the IR Spectrum

Based on the structure of Disperse Blue 124, the following characteristic IR absorption bands can be predicted:

-

N-H Stretching: The molecule does not contain N-H bonds.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups would appear in the 3000-2850 cm⁻¹ range.

-

C=O Stretching: A strong absorption band corresponding to the ester carbonyl group (C=O) is expected around 1735 cm⁻¹.

-

N=N Stretching: The azo group stretching vibration is typically weak in the IR spectrum and may be difficult to observe, but it generally appears in the 1450-1400 cm⁻¹ region.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

NO₂ Stretching: The nitro group will show two strong, characteristic stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

-

C-O Stretching: The C-O stretching of the ester group will appear as two bands in the 1300-1000 cm⁻¹ region.

-

C-S Stretching: The C-S bond in the thiazole ring will have a weak absorption in the fingerprint region.

Experimental Protocol for IR Analysis

The IR spectrum of Disperse Blue 124 can be obtained using the following procedure:

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the dye is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Measurement: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the beam path, and the IR spectrum is collected, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and relative intensities of the absorption bands are recorded and assigned to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. ¹H and ¹³C NMR spectra are essential for confirming the structure of Disperse Blue 124.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of Disperse Blue 124 would show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

-

Aromatic Protons: The protons on the substituted phenyl ring and the thiazole ring are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern.

-

Ethyl Group Protons: The -CH₂- protons of the N-ethyl group and the -OCH₂- protons of the ethyl acetate group would likely appear as multiplets in the range of δ 3.5-4.5 ppm. The -CH₃ protons of the N-ethyl group would be a triplet around δ 1.2-1.5 ppm.

-

Methyl Group Protons: The methyl group attached to the phenyl ring would give a singlet around δ 2.2-2.5 ppm. The methyl protons of the acetate group would also be a singlet, likely around δ 2.0-2.2 ppm.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton.

-

Aromatic and Thiazole Carbons: The carbon atoms of the phenyl and thiazole rings are expected to resonate in the δ 110-160 ppm region.

-

Carbonyl Carbon: The ester carbonyl carbon will have a characteristic signal in the downfield region, typically around δ 170 ppm.

-

Aliphatic Carbons: The carbon atoms of the ethyl and methyl groups will appear in the upfield region of the spectrum (δ 10-60 ppm).

Experimental Protocol for NMR Analysis

-

Sample Preparation: A few milligrams of Disperse Blue 124 are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Measurement: Both ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more detailed structural assignments.

-

Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling constants are determined and used to assign the signals to the specific protons and carbons in the molecule.

Conclusion

The spectroscopic data of Disperse Blue 124 provide a unique fingerprint for its identification and characterization. The UV-Vis spectrum explains its vibrant blue color, the IR spectrum confirms the presence of its key functional groups, and the NMR spectra elucidate its detailed molecular structure. This comprehensive spectroscopic profile is an invaluable resource for researchers in analytical chemistry, textile science, and toxicology, facilitating the accurate detection and study of this commercially and environmentally significant dye.

References

-

World Dye Variety. Disperse Blue 124. [Link]

-

PubChem. Disperse Blue 124. [Link]

-

Millbern, Z., & Vinueza, N. R. (2022). The characterization of disperse dyes in polyester fibers using DART mass spectrometry. Journal of Forensic Sciences, 67(6), 2291–2298. [Link]

-

Sinoever International Co.,Ltd. Dyeing properties of disperse dyes - dispersion stability. [Link]

-

AATCC. A Review of Disperse Dyes. [Link]

-

The Royal Society of Chemistry. † 1H-NMR and 13C-NMR Spectra. [Link]

-

Ryberg, K. M. (2009). Contact Allergy to Textile Dyes - Clinical and Chemical Studies on Disperse Dyes. Acta Dermato-Venereologica. Supplementum, (217), 1–46. [Link]

-

PubChem. Disperse Blue 124. [Link]

-

Pratt, M., & Taraska, V. (2000). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. American Journal of Contact Dermatitis, 11(1), 30–41. [Link]

-

Danish Environmental Protection Agency. (2004). Survey of Selected Allergenic, Disperse Dyes in Clothes. [Link]

-

Malinauskiene, L., et al. (2012). Are allergenic disperse dyes used for dyeing textiles?. Contact Dermatitis, 67(5), 283-289. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

Pratt, M., & Taraska, V. (2000). Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. American journal of contact dermatitis : official journal of the American Contact Dermatitis Society, 11(1), 30–41. [Link]

-

Ryberg, K. M. (2009). Disperse Blue Dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition. Acta Dermato-Venereologica. Supplementum, (217), 1–46. [Link]

-

The Royal Society of Chemistry. (2019). S1 MRM chromatograms of 19 allergenic disperse dyes. [Link]

-

ResearchGate. UV-vis spectra of six disperse dyes. [Link]

-

ResearchGate. The visible absorption spectra of the Disperse Blue (blue) and methyl... [Link]

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research, 3(5), 1234-1245. [Link]

-

IS NIR Spectra. [Link]

-

Al-Khateeb, Z. T., Karam, F. F., & Al-Adilee, K. (2020). Synthesis and characterization of some metals complexes with new heterocyclic azo dye ligand 2-[2- - (5- nitro thiazolyl) azo]-4- methyl -5- nitro phenol and their biological activities. Journal of Physics: Conference Series, 1660, 012028. [Link]

-

Zampa, N., et al. (2025). Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role. Life, 15(11), 1711. [Link]

-